molecular formula C17H23BrN2O4 B12608578 Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate CAS No. 871340-42-0

Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B12608578
CAS No.: 871340-42-0
M. Wt: 399.3 g/mol
InChI Key: HZBPYNDVOSOTCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromo-5-(methoxycarbonyl)benzyl bromide under specific conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency. The use of continuous flow reactors and automated synthesis equipment can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like potassium carbonate and nucleophiles such as amines and thiols . Reaction conditions typically involve organic solvents and controlled temperatures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and piperazine ring play crucial roles in its reactivity and binding properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and methoxycarbonyl groups.

Properties

CAS No.

871340-42-0

Molecular Formula

C17H23BrN2O4

Molecular Weight

399.3 g/mol

IUPAC Name

tert-butyl 4-(3-bromo-5-methoxycarbonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-7-5-19(6-8-20)14-10-12(15(21)23-4)9-13(18)11-14/h9-11H,5-8H2,1-4H3

InChI Key

HZBPYNDVOSOTCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

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